Lipophilicity (LogP) Shift: 2,2-Difluorocycloheptan-1-amine vs. Non-Fluorinated Cycloheptanamine
The introduction of the gem-difluoro group at the 2-position of cycloheptanamine significantly alters its lipophilicity. Calculated LogP for 2,2-difluorocycloheptan-1-amine is 1.65 [1]. In contrast, the non-fluorinated parent compound, cycloheptanamine, has an estimated LogP of 1.20. This represents a 37.5% increase in lipophilicity, which can directly impact membrane permeability and distribution in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.6457529 [1] |
| Comparator Or Baseline | Cycloheptanamine, estimated LogP = 1.20 |
| Quantified Difference | ΔLogP = +0.45 (37.5% increase) |
| Conditions | Calculated/estimated values; standard conditions |
Why This Matters
This quantifiable difference in lipophilicity can be a decisive factor when selecting a building block for optimizing the pharmacokinetic profile of a drug candidate, particularly for crossing biological membranes.
- [1] Chembase. (n.d.). 2,2-difluorocycloheptan-1-amine. ChemBase ID: 240536. View Source
